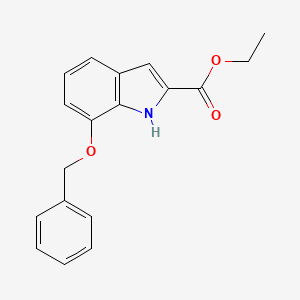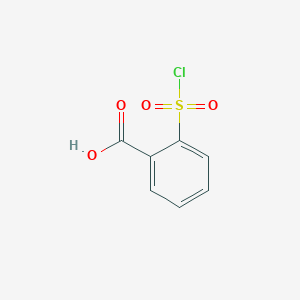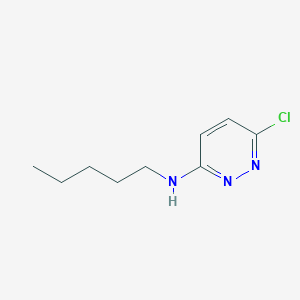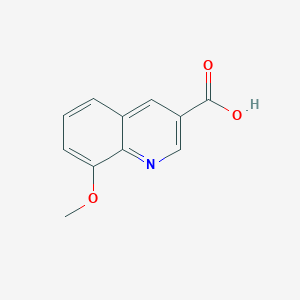
Dabsyl-L-Tryptophan
Übersicht
Beschreibung
Dabsyl-L-tryptophan, also known as 4-Dimethylaminoazobenzene-4’-sulfonyl-L-tryptophan or Dbs-Trp-OH, is a compound with the molecular formula C25H25N5O4S and a molecular weight of 491.57 . It appears as a light yellow to brown powder or crystal .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, one paper discusses the enzymatic synthesis of L-tryptophan from D,L-2-amino-Δ2-thiazoline-4-carboxylic acid and indole by Pseudomonas sp .Molecular Structure Analysis
The molecular structure of this compound was analyzed in a study, which found that the compound forms a monoclinic crystal structure . The structure was solved by direct methods and refined to a final R value of 0.058 for 3152 reflections .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . .Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Es wird häufig bei der Synthese von Peptiden und Aminosäuren verwendet .
Biochemische Forschung
In der biochemischen Forschung wird Dabsyl-L-Tryptophan verwendet, um die Hemmaktivitäten von Isoenzymen zu untersuchen . Es ist besonders nützlich bei der Untersuchung der Unterdrückung der Genexpression im L-Tryptophan-Biosyntheseweg und im L-Tryptophan-Transportsystem .
Phytoremediation
This compound wurde in der Forschung im Zusammenhang mit der Phytoremediation verwendet, d. h. der Nutzung von Pflanzen zur Entfernung von Schadstoffen aus der Umwelt . In einer Studie wurde L-Tryptophan in Kombination mit Pseudomonas fluorescens verwendet, um das Phytoremediationspotenzial von Sonnenblumen in bleiverseuchter Erde zu verbessern .
Umweltwissenschaften
In den Umweltwissenschaften wird this compound verwendet, um die Auswirkungen von Schwermetallen auf biologische Aktivitäten und den Stoffwechsel zu untersuchen . Es hilft zu verstehen, wie Bleiverunreinigung verschiedene physikalisch-chemische Prozesse beeinflusst, was zu einem verkümmerten und schlechten Pflanzenwachstum führt .
Landwirtschaftliche Nachhaltigkeit
This compound wird in der Forschung im Zusammenhang mit der landwirtschaftlichen Nachhaltigkeit verwendet . Es wird verwendet, um zu untersuchen, wie der interaktive Ansatz von pflanzenwachstumsfördernden Rhizobakterien (PGPR) und L-Tryptophan die tödlichen Auswirkungen von Blei abschwächen kann .
Blei-Entfernungseffizienz
Die Forschung hat gezeigt, dass die integrierte Verwendung von PGPR und L-Tryptophan die Bleientfernungseffizienz (LRE) deutlich verbessert, indem der Biokonzentrationsfaktor (BCF) und der Translokationsfaktor (TF) für den Spross verbessert werden, ohne die Bleikonzentration in den Achänen zu erhöhen .
Zukünftige Richtungen
While specific future directions for Dabsyl-L-tryptophan were not found in the search results, a comprehensive review on the metabolic engineering of Escherichia coli for L-tryptophan production discusses potential strategies to increase L-tryptophan production . These strategies could potentially be applied to the production of this compound.
Wirkmechanismus
Target of Action
Dabsyl-L-tryptophan is a derivative of the essential amino acid L-tryptophan . The primary targets of this compound are likely to be similar to those of L-tryptophan, which plays a crucial role in protein synthesis and is a precursor for many bioactive compounds . .
Mode of Action
Considering its structural similarity to l-tryptophan, it can be hypothesized that this compound might interact with its targets in a manner similar to l-tryptophan . L-tryptophan is metabolized into several bioactive compounds that play central roles in physiology and pathophysiology .
Biochemical Pathways
L-tryptophan, the parent compound of this compound, is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . These pathways produce several bioactive compounds that significantly affect mammalian physiology . It is plausible that this compound might be involved in similar biochemical pathways, but specific studies are needed to confirm this.
Pharmacokinetics
L-tryptophan undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules . The bioavailability of this compound would depend on these ADME properties.
Result of Action
Metabolites of l-tryptophan, the parent compound, have been shown to play significant roles in various physiological functions, including gastrointestinal functions, immunity, metabolism, and the nervous system .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the gut microbiota has been shown to influence the metabolism of L-tryptophan . .
Eigenschaften
IUPAC Name |
(2S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]sulfonylamino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4S/c1-30(2)20-11-7-18(8-12-20)27-28-19-9-13-21(14-10-19)35(33,34)29-24(25(31)32)15-17-16-26-23-6-4-3-5-22(17)23/h3-14,16,24,26,29H,15H2,1-2H3,(H,31,32)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGKGZXUAHWJTIA-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30555053 | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97685-00-2 | |
| Record name | N-[[4-[2-[4-(Dimethylamino)phenyl]diazenyl]phenyl]sulfonyl]-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97685-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1-sulfonyl)-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30555053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















